1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structural features, including a benzoyl group, a dibutylamino propyl chain, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole core, followed by the introduction of the benzoyl and dimethoxyphenyl groups through Friedel-Crafts acylation and electrophilic aromatic substitution, respectively. The dibutylamino propyl chain is usually introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Industrial synthesis might also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the dibutylamino group suggests possible applications in the development of central nervous system agents or other bioactive compounds.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H-PYRROL-2-ONE
- 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-THIONE
Uniqueness
The uniqueness of 4-BENZOYL-1-[3-(DIBUTYLAMINO)PROPYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C30H40N2O5 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(4Z)-1-[3-(dibutylamino)propyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O5/c1-5-7-17-31(18-8-6-2)19-12-20-32-27(23-15-16-24(36-3)25(21-23)37-4)26(29(34)30(32)35)28(33)22-13-10-9-11-14-22/h9-11,13-16,21,27,33H,5-8,12,17-20H2,1-4H3/b28-26- |
InChI Key |
RDSYEMDHQFMRKB-SGEDCAFJSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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